N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
This involves using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions used in its synthesis, as well as any reactions it undergoes under certain conditions or with certain reagents .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Antimicrobial Properties
Research has demonstrated the antimicrobial potential of compounds structurally related to N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. For instance, studies have synthesized and evaluated the antimicrobial activities of derivatives of 1,3-oxazole, highlighting their effectiveness against various bacterial and fungal strains. These compounds exhibit significant inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, showcasing their potential as novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011; Patel & Shaikh, 2011).
Synthesis and Bioevaluation
The synthesis and bioevaluation of compounds bearing the 1,3-oxazole motif, similar to this compound, have led to the discovery of potent antimicrobial agents. These synthesized compounds have been tested for their bioactivity, revealing high anti-staphylococcus activity and significant antifungal properties against reference strains of Candida albicans and Aspergillus niger (Biointerface Research in Applied Chemistry, 2020).
Chemical Optimization and Biological Evaluation
Further chemical optimization and biological evaluation of oxazole-3-carboxamides, structurally related to the mentioned compound, have identified potent acid ceramidase inhibitors. These findings not only expand the structural diversity of acid ceramidase (AC) inhibitors but also highlight the compound's potential in investigating therapeutic effects of AC inhibition in sphingolipid-mediated disorders, indicating a broader scope of biological applications (Caputo et al., 2020).
Exploration in Antiobesity and Antiedema Activities
The compound's structural analogs have been explored for their orexant and anorexant effects, showing potential in the control of feeding behavior and peripheral antiedema activity. This research underscores the versatility of the oxazole derivatives in modulating physiological processes, further broadening the spectrum of scientific research applications (Dimmito et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-15(16(20-22-11)12-5-3-2-4-6-12)17(21)19-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQNQJRMQOMHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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